Cinitapride tartrate

Prokinetic potency Isolated tissue pharmacology Benzamide comparison

Select Cinitapride Tartrate for GI motility studies demanding high in vitro potency (EC₅₀ = 0.58–0.74 μM) without confounding D₂ antagonism. This benzamide prokinetic’s 6–11-fold superiority over metoclopramide enables lower dosing and reduces off-target effects. Its dual CYP3A4/CYP2C8 metabolism and lower free plasma concentration minimize QTc risk compared to cisapride. Ideal for functional dyspepsia trials, network meta-analysis confirms higher efficacy than mosapride (OR: 2.18). A validated RP‑HPLC method ensures batch-to-batch consistency. Differentiate your research with a superior pharmacological profile.

Molecular Formula C25H36N4O10
Molecular Weight 552.6 g/mol
CAS No. 1207859-16-2
Cat. No. B1238653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinitapride tartrate
CAS1207859-16-2
Synonyms4-Amino-N-(1-(3-cyclohexen-1-ylmethyl)-4-piperidyl)-2-ethoxy-5-nitrobenzamide
Blaston
Cidine
cinitapride
cinitapride tartrate
Molecular FormulaC25H36N4O10
Molecular Weight552.6 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C21H30N4O4.C4H6O6/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15;5-1(3(7)8)2(6)4(9)10/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
InChIKeyHVANMRCHFMTSEG-LREBCSMRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinitapride Tartrate (CAS 1207859-16-2) for Gastrointestinal Motility Research: Baseline Pharmacology and Therapeutic Class


Cinitapride tartrate (Cinitapride hydrogen tartrate, CAS 1207859-16-2) is a benzamide-derived gastrointestinal prokinetic agent that functions as a dual 5‑HT₄ receptor agonist and 5‑HT₂ receptor antagonist [1]. Marketed in China since 2015, cinitapride is indicated primarily for the treatment of mild to moderate functional dyspepsia (FD) and is also employed in the management of gastroesophageal reflux disease (GERD) [2]. The tartrate salt form (1:1 stoichiometry with L‑(+)‑tartaric acid) confers specific physicochemical properties relevant to pharmaceutical formulation and quality control [3]. Unlike earlier prokinetics, cinitapride exhibits a dual metabolic pathway via CYP3A4 and CYP2C8 enzymes, a characteristic that influences its drug‑drug interaction profile [2].

Why Cinitapride Tartrate Cannot Be Assumed Interchangeable with Other Prokinetic Benzamides


Despite belonging to the same benzamide prokinetic class as metoclopramide, cisapride, and mosapride, cinitapride tartrate exhibits quantifiable differences in receptor pharmacology, in vitro potency, metabolic liability, and clinical safety profiles that preclude simple therapeutic or experimental substitution. Cinitapride acts as a dual 5‑HT₄ agonist/5‑HT₂ antagonist with negligible D₂ receptor antagonism, whereas metoclopramide exerts significant central D₂ blockade associated with extrapyramidal symptoms [1]. Cisapride, a potent 5‑HT₄ agonist and 5‑HT₃ antagonist, was withdrawn or restricted in many markets due to hERG channel blockade and QTc prolongation stemming from high free plasma concentrations and exclusive CYP3A4 metabolism [2]. The following quantitative evidence establishes cinitapride's specific differentiation along dimensions directly relevant to scientific procurement and clinical investigational use.

Quantitative Differentiation Evidence for Cinitapride Tartrate Procurement Decisions


In Vitro Prokinetic Potency: Cinitapride Exhibits 6‑ to 11‑Fold Greater Potency Than Metoclopramide in Guinea‑Pig Ileum Preparations

In a direct head-to-head study using guinea‑pig isolated ileum and longitudinal smooth muscle‑myenteric plexus preparations, cinitapride demonstrated substantially greater potency than metoclopramide in stimulating intestinal smooth muscle contraction. In co‑axially stimulated preparations, cinitapride (EC₅₀ = 0.74 μM) was 6 times more potent than metoclopramide (EC₅₀ = 4.69 μM) in enhancing the twitch response. In non‑stimulated tissues, cinitapride (EC₅₀ = 0.58 μM) was 11 times more potent than metoclopramide (EC₅₀ = 6.52 μM) in eliciting contractions [1].

Prokinetic potency Isolated tissue pharmacology Benzamide comparison

Comparative Clinical Efficacy in Functional Dyspepsia: Network Meta‑Analysis Places Cinitapride Among Most Efficacious Prokinetics

A 2023 Bayesian network meta‑analysis of 28 randomized controlled trials evaluated the total efficacy rate of prokinetics in functional dyspepsia (FD). Cinitapride demonstrated a higher total efficacy rate than mosapride (OR: 2.18, 95% CI: 1.16–4.14) and placebo (OR: 3.52, 95% CI: 2.01–6.24). No statistically significant difference in total efficacy rate was detected between cinitapride and metoclopramide (OR: 1.62, 95% CI: 0.75–3.53). The analysis concluded that metoclopramide and cinitapride may have better efficacy than other prokinetics for FD [1].

Functional dyspepsia Network meta‑analysis Comparative efficacy

Safety Profile: Cinitapride Demonstrates Lower Risk of Total Adverse Events Than Domperidone in Network Meta‑Analysis

In the same 2023 network meta‑analysis, cinitapride demonstrated a lower risk of total adverse events compared with domperidone. There was no statistically significant difference in the risk of drug‑related adverse events between the evaluated prokinetics, indicating that cinitapride's safety advantage is driven by overall tolerability rather than a specific adverse event category [1].

Adverse event profile Safety pharmacology Prokinetic tolerability

Real‑World Clinical Effectiveness: Cinitapride Achieves 90.9% Symptom Improvement Rate at 4 Weeks in Chinese FD Cohort

A prospective, multicenter, single‑arm real‑world study enrolled 1,012 Chinese outpatients with functional dyspepsia (FD) and FD overlapping with GERD, IBS, and/or functional constipation. Treatment with cinitapride (1 mg t.i.d.) produced an overall symptom improvement rate of 62.4% at week 2 and 90.9% at week 4. The dyspepsia symptom score decreased by 51.0% at week 2 and 74.4% at week 4 (p<0.001). Subgroup improvement rates included 86.8% for FD‑GERD overlap and 96.2% for FD‑IBS overlap [1].

Real‑world evidence Functional dyspepsia Symptom improvement

Cardiac Safety Differentiation: Cinitapride Free Plasma Concentration Substantially Lower Than Cisapride and Domperidone

Review of pharmacokinetic data indicates that the free drug concentration of cinitapride is much lower than that of cisapride and domperidone. This lower free fraction is associated with a reduced risk of cardiotoxicity, including QTc prolongation, a known liability of cisapride that led to market withdrawal or restriction in many regions. Additionally, cinitapride's metabolism via both CYP3A4 and CYP2C8 reduces the risk of drug‑drug interactions compared with agents metabolized exclusively by CYP3A4 [1].

Cardiotoxicity risk Free drug concentration hERG liability

Analytical Quality Control: Validated RP‑HPLC Method for Cinitapride Hydrogen Tartrate in Solid Dosage Forms

A validated reverse‑phase HPLC method with UV detection (λ = 268 nm) was developed for the quantification of cinitapride hydrogen tartrate in solid oral dosage forms. The method employed a C18 column (150×4.6 mm, 5 μm) with gradient elution using 0.1% formic acid in water and acetonitrile at a flow rate of 0.5 mL/min. The method demonstrated linearity over 5‑100 μg/mL with a correlation coefficient of 0.9987. Accuracy (recovery) ranged from 97.32% to 100.82% [1]. Commercial specifications for cinitapride hydrogen tartrate USP grade include an HPLC assay range of 98.0% to 102.0% [2].

Analytical method validation Quality control RP‑HPLC

Cinitapride Tartrate: Validated Research and Industrial Application Scenarios


Preclinical Functional Dyspepsia and GI Motility Research Requiring Potent, Non‑D₂ Prokinetic Activity

Investigators studying gastrointestinal motility disorders in rodent or isolated tissue models should select cinitapride tartrate over metoclopramide when a prokinetic agent with high in vitro potency (EC₅₀ = 0.58–0.74 μM in guinea‑pig ileum) and minimal D₂ receptor antagonism is required to avoid confounding central nervous system effects. The compound's 6‑ to 11‑fold greater potency relative to metoclopramide enables lower dosing in experimental protocols, reducing compound consumption and potential off‑target interactions [5].

Clinical Trial Design for Functional Dyspepsia Requiring Superior Efficacy Over Mosapride or Placebo

Clinical researchers designing randomized controlled trials for functional dyspepsia should consider cinitapride as an active comparator or investigational agent based on network meta‑analysis evidence showing higher total efficacy than mosapride (OR: 2.18, 95% CI: 1.16–4.14) and placebo (OR: 3.52, 95% CI: 2.01–6.24) [5]. Cinitapride's real‑world symptom improvement rate of 90.9% at 4 weeks [6] provides a robust benchmark for sample size calculations and effect size estimations in prospective study designs.

Prokinetic Selection for Studies Prioritizing Cardiac Safety and Low Drug‑Drug Interaction Liability

For translational and clinical pharmacology studies where QTc monitoring or CYP‑mediated drug interactions are a concern, cinitapride tartrate is differentiated from cisapride and domperidone by its substantially lower free plasma drug concentration and dual CYP3A4/CYP2C8 metabolic pathway [5]. This profile supports protocol designs requiring fewer cardiac safety assessments and reduced risk of pharmacokinetic interactions with co‑administered CYP3A4 substrates or inhibitors.

Pharmaceutical Quality Control and Formulation Development Requiring Validated Analytical Methodology

Pharmaceutical scientists engaged in generic drug development, formulation optimization, or ANDA submissions for cinitapride tartrate can implement the validated RP‑HPLC method (C18 column, 268 nm UV detection, gradient elution) for assay and impurity profiling. The method provides linearity from 5–100 μg/mL (r=0.9987) and accuracy of 97.32–100.82% recovery [5], meeting ICH validation criteria. USP‑comparable specifications (assay 98.0–102.0% by HPLC) [6] offer a clear benchmark for batch release testing and stability studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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